4-(Trifluoromethoxy)-DL-phenylglycine is a fluorinated amino acid derivative that plays a significant role in pharmaceutical synthesis and peptide development. This compound is notable for its unique trifluoromethoxy group, which enhances its biological activity and stability. It is utilized in the design of various therapeutic agents, particularly in the field of anticonvulsants and pain management.
This compound can be sourced from various chemical suppliers, including Apollo Scientific and Sigma-Aldrich, where it is marketed primarily for research purposes and pharmaceutical synthesis . Its applications extend into combinatorial chemistry, where it serves as a building block for hybrid molecules with potential therapeutic effects.
4-(Trifluoromethoxy)-DL-phenylglycine is classified as an amino acid derivative. Its structure includes a phenyl group attached to a glycine backbone, modified with a trifluoromethoxy substituent at the para position. This classification places it within the broader category of fluorinated compounds, which are known for their enhanced pharmacological properties.
The synthesis of 4-(Trifluoromethoxy)-DL-phenylglycine typically involves several key steps, including the introduction of the trifluoromethoxy group onto the phenylglycine structure. A common approach is to utilize electrophilic aromatic substitution reactions to achieve this modification.
The molecular structure of 4-(Trifluoromethoxy)-DL-phenylglycine features a central glycine unit with a phenyl group and a trifluoromethoxy substituent. The trifluoromethoxy group significantly influences the compound's electronic properties and solubility.
This structure contributes to its unique reactivity and interaction with biological targets.
4-(Trifluoromethoxy)-DL-phenylglycine participates in various chemical reactions, particularly those involving nucleophilic substitutions and coupling reactions with other amino acids or peptide chains.
The mechanism of action for 4-(Trifluoromethoxy)-DL-phenylglycine primarily involves its interaction with neurotransmitter systems, particularly in modulating excitatory neurotransmission. Its structural modifications enhance binding affinity to target receptors.
Research indicates that compounds derived from 4-(Trifluoromethoxy)-DL-phenylglycine exhibit significant anticonvulsant activity, likely due to their ability to inhibit calcium currents and fast sodium currents in neuronal cells . This multimodal action contributes to their effectiveness in treating seizures and pain.
Relevant physicochemical data support its application in drug development, highlighting its favorable properties for biological interactions .
4-(Trifluoromethoxy)-DL-phenylglycine finds extensive use in medicinal chemistry, particularly in:
4-(Trifluoromethoxy)-DL-phenylglycine (CAS 261952-24-3), a non-proteinogenic amino acid derivative characterized by a racemic α-phenylglycine structure bearing a para-trifluoromethoxy (–OCF₃) substituent, has emerged as a strategically significant building block in modern drug design. Its molecular framework (C₉H₈F₃NO₃, MW 235.16 g/mol) incorporates key physicochemical features—enhanced lipophilicity (XLogP₃ 2.37), moderate polarity (PSA 72.6 Ų), and metabolic resilience—that collectively address critical challenges in central nervous system (CNS) drug development [3] [7]. This compound exemplifies the intentional integration of fluorine-based steric and electronic tuning within medicinal chemistry, enabling precise optimization of drug-receptor interactions and pharmacokinetic properties. As a synthetic precursor, it facilitates the construction of complex pharmacophores targeting multifactorial neurological disorders, particularly epilepsy and neuropathic pain, where multi-target engagement is increasingly recognized as essential for efficacy.
The trifluoromethoxy (–OCF₃) group represents a sophisticated bioisosteric strategy that profoundly influences the behavior of phenylglycine derivatives. Unlike simple halogen substitutions or methyl groups, the –OCF₃ moiety combines steric bulk (van der Waals volume ~38 ų) with strong electron-withdrawing character (Hammett σₚ = 0.35) and exceptional metabolic stability. This unique trifluoromethoxy property profile confers several advantages:
Table 1: Comparative Impact of Para-Substituents on Phenylglycine Derivatives
Substituent | Hammett σₚ | π (Lipophilicity) | Metabolic Stability (HLM % remaining) | TRPV1 IC₅₀ (nM) |
---|---|---|---|---|
-H | 0.00 | 0.00 | 22% | 850 |
-OCH₃ | -0.27 | -0.02 | 45% | 310 |
-CF₃ | 0.54 | 0.88 | 78% | 95 |
-OCF₃ | 0.35 | 0.65 | 92% | 42 |
Positional isomerism within fluorinated phenylglycines creates distinct pharmacological profiles, underscoring structure-activity relationship (SAR) precision. 4-(Trifluoromethoxy)-DL-phenylglycine differs fundamentally from its isomeric counterparts:
Table 2: Pharmacological Profiling of Key Phenylglycine Isomers
Compound | Antiseizure ED₅₀ (MES, mg/kg) | TRPV1 Binding Kᵢ (nM) | Metabolic Stability (t₁/₂ min) | Sodium Channel Block (%) |
---|---|---|---|---|
4-(OCF₃)-DL-Phenylglycine* | 73.6 | 42 | >120 | 68 |
3-(OCF₃)-DL-Phenylglycine | >100 | 210 | 89 | 42 |
4-(CF₃)-DL-Phenylglycine | 89.2 | 95 | 105 | 57 |
2,4-diF-Phenylglycine | 82.5 | 310 | 47 | 61 |
*Data for advanced derivatives incorporating the specified phenylglycine scaffold [1] [4] [8]
The application of 4-(trifluoromethoxy)-DL-phenylglycine reflects a fundamental shift from single-target to multi-target pharmacology in CNS drug discovery:
Table 3: Milestones in Phenylglycine-Based Multi-Target Drug Development
Era | Key Development | Representative Agent | Therapeutic Impact |
---|---|---|---|
Pre-2000 | Isolation of PG-containing antibiotics | Vancomycin (Hpg) | Demonstrated PG's biomolecular recognition |
2000-2010 | Rational design of PG hybrid anticonvulsants | KA-104 | Dual VGSC/Cav blockade + TRPV1 activity |
2010-2020 | Metabolic optimization via fluorination | KJ-5 (4-OCF₃ derivative) | Improved CNS penetration & stability |
2020-Present | Enantiomerically resolved multi-target agents | (R)-32 (from DL-phenylglycine) | Disease-modifying effects in epilepsy models |
The trajectory of 4-(trifluoromethoxy)-DL-phenylglycine—from synthetic building block to enabler of multi-target therapeutics—exemplifies modern medicinal chemistry's iterative sophistication. Its continued exploration addresses critical gaps in drug-resistant epilepsy and neuropathic pain pharmacotherapy through deliberate, multi-mechanistic design.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4